molecular formula C27H23NO3 B5057297 17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE

17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE

Cat. No.: B5057297
M. Wt: 409.5 g/mol
InChI Key: VMTHSBSXUYEGFL-UHFFFAOYSA-N
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Description

17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields .

Preparation Methods

The preparation of 17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE involves intricate organic synthesis techniques. The synthetic routes typically include multiple steps of cyclization and functional group modifications. Industrial production methods often involve the use of advanced organic synthesis equipment and stringent reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, 17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE stands out due to its unique pentacyclic structure and versatile reactivity. Similar compounds include:

  • 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • (15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

These compounds share structural similarities but differ in their functional groups and specific reactivity, making this compound unique in its applications and properties .

Properties

IUPAC Name

17-(4-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO3/c1-3-31-17-14-12-16(13-15-17)28-25(29)23-22-18-8-4-6-10-20(18)27(2,24(23)26(28)30)21-11-7-5-9-19(21)22/h4-15,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTHSBSXUYEGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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